molecular formula C15H10O6 B1660727 5,7,2',6'-Tetrahydroxyflavone CAS No. 82475-00-1

5,7,2',6'-Tetrahydroxyflavone

Cat. No. B1660727
CAS RN: 82475-00-1
M. Wt: 286.24 g/mol
InChI Key: WJXXUIYFPVIHDH-UHFFFAOYSA-N
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Description

5,7,2’,6’-Tetrahydroxyflavone is a natural flavonoid . It has a molecular formula of C15H10O6 . This compound is known to inhibit hepatic testosterone 6β-hydroxylation (CYP3A4) activity with an IC50 of 7.8 μM .


Molecular Structure Analysis

The molecular structure of 5,7,2’,6’-Tetrahydroxyflavone consists of a fused phenyl and pyranyl rings (ring A and C) and a phenyl moiety (ring B) attached to the ring C . The average mass of the molecule is 286.236 Da and the monoisotopic mass is 286.047729 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7,2’,6’-Tetrahydroxyflavone include a molecular formula of C15H10O6 , an average mass of 286.236 Da, and a monoisotopic mass of 286.047729 Da .

Scientific Research Applications

Antioxidant Properties

5,7,2',6'-Tetrahydroxyflavone and its derivatives show significant antioxidant properties. For example, 5,6,7,8-tetrahydroxyflavone (5,6,7,8-THF) demonstrated excellent free radical scavenging effects and reducing power in vitro, highlighting its potential as a source of antioxidants (Jing, Ma, Fan, & Jia, 2017).

Interaction with DNA

Compounds related to 5,7,2',6'-Tetrahydroxyflavone, such as fisetin and quercetin, have been studied for their interactions with DNA. These flavonoids show changes in intrinsic fluorescence behavior upon binding to DNA, which could be significant in understanding their role in physiological systems (Sengupta et al., 2014).

Antibacterial Activity

Certain derivatives of 5,7,2',6'-Tetrahydroxyflavone exhibit antibacterial activity. Two new flavones isolated from Acanthospermum hispidum DC showed effectiveness against various bacteria, including Salmonella typii and Staphylococcus aureus (Edewor & Olajire, 2011).

Anti-inflammatory Effects

Phenolic compounds related to 5,7,2',6'-Tetrahydroxyflavone, like artocarpesin and norartocarpetin isolated from Artocarpus heterophyllus, have shown potential anti-inflammatory effects. These compounds inhibited the production of pro-inflammatory mediators in lipopolysaccharide-activated murine macrophage cells, suggesting a therapeutic potential for inflammation-associated disorders (Fang, Hsu, & Yen, 2008).

Anti-tumor and Anti-HIV Activities

Some flavones, including 5,7,2',6'-Tetrahydroxyflavone derivatives, have been identified as having anti-tumor and anti-HIV properties. For instance, flavones isolated from Gardenia carinata exhibited cytotoxic activity against certain cell lines and inhibited DNA topoisomerase IIα activity, which is linked to their cytotoxicity. These compounds also showed anti-HIV-1 activity in assays (Kongkum et al., 2012).

Allelopathic Effects

Isoflavanones similar to 5,7,2',6'-Tetrahydroxyflavone from Desmodium uncinatum have been studied for their allelopathic effects. These compounds have shown potential in inducing germination of seeds of parasitic weeds and inhibiting radical growth, suggesting a role in plant defense mechanisms (Tsanuo et al., 2003).

properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXXUIYFPVIHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231750
Record name 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,2',6'-Tetrahydroxyflavone

CAS RN

82475-00-1
Record name 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082475001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
Y Zhou, M Hirotani, T Yoshikawa, T Furuya - Phytochemistry, 1997 - Elsevier
We successfully established hairy root cultures of Scutellaria baicalensis by direct inoculation on sterile seedlings with Agrobacterium rhizogenes pRil5834 harbouring pBI121. …
Number of citations: 110 www.sciencedirect.com
B Reddy, M Reddy, D Gunasekar, MM Murthy, C Caux… - 2005 - nopr.niscpr.res.in
Two new flavonoids, 5,7,8,2'-tetramethoxyflavanone 1 and 2'-hydroxy-2,3,4'-trimethoxychalcone 3, together with three known flavones, 5-hydroxy-7-methoxyflavone 2, 5,2',6'-trihydroxy-7…
Number of citations: 11 nopr.niscpr.res.in
YX Qian, XB Yang, YK Luo, J He, L Wang… - Chemistry of Natural …, 2023 - Springer
As a dreadful disease, cancer continues to kill a large number of humans worldwide, and multidrug resistance (MDR) is the leading cause of failure in cancer chemotherapy. One of the …
Number of citations: 1 link.springer.com
JB Harborne, CA Williams - Phytochemistry, 1983 - Elsevier
Re-examination of the seed extract of Argemone mexicana for the newly reported 5,7,2′,6′-tetrahydroxy-flavone failed to indicate the presence of any novel flavone. The major seed …
Number of citations: 63 www.sciencedirect.com
DK Bhardwaj, MS Bisht, RK Jain, A Munjal - Phytochemistry, 1982 - Elsevier
Two new phenolic compounds, 5, 7, 2′, 6′-tetrahydroxyflavone and 5, 7-dihydroxychromone 7- neohesperidoside have been characterized from the seeds of Argemone mexicana. …
Number of citations: 36 www.sciencedirect.com
XQ Zhou, H Liang, XH Lu, SQ Cai, B Wang… - … da xue xue bao. Yi xue …, 2009 - europepmc.org
Methods Chromatographic methods were used to separate compounds, spectral methods were used to determine the structures and bioactivities of the flavonoids were screened in …
Number of citations: 24 europepmc.org
AJ Yusuf, AE Adegboyega, AH Yakubu… - Informatics in Medicine …, 2023 - Elsevier
The Epidermal Growth Factor Receptor (EGFR) pathway plays a pivotal role in cancer progression, making it a prime target for anticancer drug development. Scutellaria baicalensis, a …
Number of citations: 0 www.sciencedirect.com
AJ Yusuf, AE Adegboyega, AH Yakubu, GI Johnson… - 2022 - preprints.org
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a cell surface receptor whose overexpression has been associated with different types of cancers including brain cancer (…
Number of citations: 5 www.preprints.org
HY BI - Chinese Pharmaceutical Journal, 2018 - pesquisa.bvsalud.org
OBJECTIVE: To study the chemical ethyl acetate-soluble constituents of the leaves of Callicarpa kwangtungensis Chun. METHODS: The compounds were isolated and purified by …
Number of citations: 1 pesquisa.bvsalud.org
YY Zhang, YZ Guo, H Ageta, Y Harigaya… - Planta …, 1997 - thieme-connect.com
From the roots of Scutellaria planipes (L.), three new flavonoids, 5, 7, 3′, 6′-tetrahydroxy-6, 8, 2′-trimethoxyflavone (1),(2R, 3R)-3, 5, 7, 2′, 5′-pentahydroxyflavanone (2) and 7, 2…
Number of citations: 27 www.thieme-connect.com

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